molecular formula C9H5Br3O3 B2366091 (E)-3-(2,4,6-Tribromo-3-hydroxyphenyl)prop-2-enoic acid CAS No. 773133-35-0

(E)-3-(2,4,6-Tribromo-3-hydroxyphenyl)prop-2-enoic acid

Cat. No. B2366091
CAS RN: 773133-35-0
M. Wt: 400.848
InChI Key: OQJKOQDUSPUYTK-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(2,4,6-Tribromo-3-hydroxyphenyl)prop-2-enoic acid, also known as TBHPA, is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of (E)-3-(2,4,6-Tribromo-3-hydroxyphenyl)prop-2-enoic acid is not fully understood, but it is believed to involve the inhibition of enzymes involved in the biosynthesis of cell walls in fungi and bacteria. This leads to the disruption of their growth and proliferation.
Biochemical and Physiological Effects
(E)-3-(2,4,6-Tribromo-3-hydroxyphenyl)prop-2-enoic acid has been shown to have low toxicity in vitro and in vivo. It has been found to be stable under a wide range of conditions, making it a suitable reagent for various applications. However, further studies are needed to fully understand its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

(E)-3-(2,4,6-Tribromo-3-hydroxyphenyl)prop-2-enoic acid has several advantages as a reagent for lab experiments, including its ease of synthesis, stability, and low toxicity. However, its limited solubility in water can make it difficult to work with in aqueous environments.

Future Directions

For (E)-3-(2,4,6-Tribromo-3-hydroxyphenyl)prop-2-enoic acid research include exploring its potential as an antibacterial and antifungal agent, investigating its use in the preparation of novel organic compounds and polymers, and developing new methods for its synthesis and purification. Additionally, further studies are needed to fully understand its mechanism of action and biochemical and physiological effects.

Synthesis Methods

(E)-3-(2,4,6-Tribromo-3-hydroxyphenyl)prop-2-enoic acid can be synthesized through a multistep process that involves the bromination of 3-hydroxybenzoic acid, followed by the conversion of the resulting tribromo derivative to the corresponding acid chloride. The acid chloride is then reacted with acrolein to yield (E)-3-(2,4,6-Tribromo-3-hydroxyphenyl)prop-2-enoic acid.

Scientific Research Applications

(E)-3-(2,4,6-Tribromo-3-hydroxyphenyl)prop-2-enoic acid has been used in various scientific research applications, including as a building block for the synthesis of novel organic compounds, as a starting material for the preparation of polymers, and as a reagent for the detection of amino acids and peptides. It has also been investigated for its potential use as an antifungal and antibacterial agent.

properties

IUPAC Name

(E)-3-(2,4,6-tribromo-3-hydroxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Br3O3/c10-5-3-6(11)9(15)8(12)4(5)1-2-7(13)14/h1-3,15H,(H,13,14)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQJKOQDUSPUYTK-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)O)Br)C=CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=C(C(=C1Br)O)Br)/C=C/C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Br3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(2,4,6-Tribromo-3-hydroxyphenyl)prop-2-enoic acid

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